molecular formula C21H25NO5S B065782 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 160586-68-5

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No. B065782
CAS RN: 160586-68-5
M. Wt: 403.5 g/mol
InChI Key: JLWNIBRSVNTKHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves multiple steps, including conjugate additions, intramolecular acylation, and cyclization reactions. For instance, the methyl esters of (L)-phenylalanine and (L)-methionine underwent conjugate additions to 1-(p-toluenesulfonyl)hexyne, leading to the formation of complex piperidines and other cyclic structures through intramolecular alkylation processes (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester, such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, has been elucidated using X-ray crystallography. These studies reveal the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, highlighting the importance of intramolecular hydrogen bonds in stabilizing the structure (Girish et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester demonstrate its versatility in organic synthesis. For example, sulfoxide thermolysis in β‐Amino‐α‐sulfinyl esters indicates the influence of solvents on regioselectivity, which is crucial for developing synthetic strategies for complex molecules (Bänziger, Klein, & Rihs, 2002).

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen bonding patterns, are vital for understanding the stability and reactivity of the compound. Investigations into compounds with similar structures have shown that these aspects are crucial for predicting the behavior of these molecules under different conditions (Naveen et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester, such as its reactivity in nucleophilic substitutions and its role in cyclization reactions, are fundamental to its applications in organic synthesis. These properties are influenced by the structure of the molecule, particularly the electronic environment of the sulfonyl and ester groups, which can affect the outcome of synthetic reactions (Ibenmoussa et al., 1998).

Scientific Research Applications

Organic Synthesis and Catalysis

Research demonstrates the utility of related compounds in organic synthesis, particularly in regioselective and stereoselective reactions. For instance, the solvent's influence on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters has been studied, highlighting the role of solvents like toluene in directing the outcome of such reactions (Bänziger, Klein, & Rihs, 2002). Similarly, the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives showcase the application of these compounds in synthesizing natural products and pharmacologically active compounds (Ibenmoussa et al., 1998).

Synthesis of Piperidine Derivatives

Piperidine derivatives are of significant interest due to their widespread use in medicinal chemistry. Studies on the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters derived from serine to piperidine derivatives illustrate the synthesis of optically pure piperidines, which serve as versatile intermediates for a broad range of substituted amines (Acharya & Clive, 2010).

Synthesis of Benzyl Esters

The role of compounds related to 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester in the synthesis of benzyl esters is also noteworthy. Research into the one-pot preparation of phenylpropanoid esters co-catalyzed by boric acid and piperidine provides a more environmentally friendly and efficient method for producing these esters, which are crucial intermediates in medicinal chemistry (Wang et al., 2011).

Pharmaceutical Intermediates

Research on piperidine and related compounds extends into the development of pharmaceutical intermediates. For example, the synthesis and evaluation of new sulfonyl hydrazones incorporating piperidine rings have demonstrated their potential in medicinal chemistry due to their biological activities, offering insights into structure-activity relationships (Karaman et al., 2016).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Direct contact, inhalation, or ingestion could be harmful. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

benzyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-17-7-9-20(10-8-17)28(24,25)27-16-19-11-13-22(14-12-19)21(23)26-15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNIBRSVNTKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619546
Record name Benzyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

CAS RN

160586-68-5
Record name Benzyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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